molecular formula C15H16ClNO2 B15004625 ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate

Katalognummer: B15004625
Molekulargewicht: 277.74 g/mol
InChI-Schlüssel: LUWWOHOHRIRWNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate is a chemical compound with the molecular formula C15H16ClNO2 It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of a chloro group at the 6th position and an ethyl ester group at the 7th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate can be synthesized through a multi-step process involving the reaction of carbazole derivatives with chlorinating agents. One common method involves the reaction of 6-chloro-1,2,3,4-tetrahydrocarbazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H16ClNO2

Molekulargewicht

277.74 g/mol

IUPAC-Name

ethyl 3-chloro-6,7,8,9-tetrahydro-5H-carbazole-2-carboxylate

InChI

InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-8-14-10(7-12(11)16)9-5-3-4-6-13(9)17-14/h7-8,17H,2-6H2,1H3

InChI-Schlüssel

LUWWOHOHRIRWNO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=C2C3=C(CCCC3)NC2=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.